molecular formula C18H13F3N2O3 B2507703 (2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325856-79-9

(2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2507703
CAS No.: 325856-79-9
M. Wt: 362.308
InChI Key: KKEMXSONLJFQFI-QJOMJCCJSA-N
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Description

(2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 314026-07-8) is a synthetic organic compound belonging to the class of chromene derivatives, characterized by a benzopyran structure. This high-purity (95%+) compound is supplied strictly for research and development applications. The structure features an imine linkage and a carboxamide group, and is built around a chromene core substituted with a methoxy group. A key structural feature is the presence of a trifluoromethoxy phenyl group on the imine nitrogen. The incorporation of fluorine atoms is a established strategy in medicinal chemistry, as it can significantly improve a compound's lipophilicity, metabolic stability, and cell membrane permeability, thereby enhancing its bioavailability and making it a valuable scaffold for investigation (English Chemenu, 2025) . Chromene derivatives are a subject of extensive research in drug discovery due to their diverse biological activities. Related chromene-based compounds have been investigated as antagonists for various biological targets, including corticotropin-releasing factor (CRF) receptors, which are implicated in stress-related disorders, anxiety, and depression (Google Patents, 2025) . Furthermore, structural analogs of this chromene-carboxamide have been explored for their potential as TRPM8 antagonists, a pathway relevant to migraine pathogenesis (PubMed, 2018) . Researchers can utilize this compound as a key intermediate or lead structure in developing new therapeutic agents for central nervous system disorders, exploring enzyme inhibition, or studying structure-activity relationships (SAR). This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-25-13-6-7-15-10(8-13)9-14(16(22)24)17(26-15)23-12-4-2-11(3-5-12)18(19,20)21/h2-9H,1H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEMXSONLJFQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis with Cyanoacetamide and 4-(Trifluoromethyl)Aniline

The most direct route involves a one-pot Knoevenagel condensation between 2-hydroxy-5-methoxybenzaldehyde , cyanoacetamide , and 4-(trifluoromethyl)aniline . This method leverages the reactivity of the aldehyde’s phenolic hydroxyl group and the active methylene in cyanoacetamide to form the chromene backbone, followed by imine formation with the aniline derivative.

Reaction Conditions :

  • Solvent : Ethanol or aqueous sodium bicarbonate (1:1 v/v)
  • Catalyst : Piperidine (5 mol%) or ammonium acetate
  • Temperature : Room temperature (25°C) for aqueous conditions or reflux (78°C) in ethanol
  • Time : 3–12 hours

Mechanism :

  • Knoevenagel Condensation : The aldehyde reacts with cyanoacetamide’s methylene group, forming a β-aryl-α-cyanoacrylate intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen generates the chromene ring.
  • Imine Formation : The intermediate carbonyl at position 2 condenses with 4-(trifluoromethyl)aniline, eliminating water to yield the imino group.

Yield : 70–85% after recrystallization from ethanol/dioxane.

Stepwise Synthesis via 2-Oxo Intermediate

For improved regiocontrol, a two-step approach is employed:

Step 1: Synthesis of 6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide

  • Reactants : 2-Hydroxy-5-methoxybenzaldehyde, cyanoacetamide
  • Conditions : Aqueous NaHCO₃ (10%), 25°C, 6 hours.
  • Yield : 89%.

Step 2: Imine Formation

  • Reactants : 2-Oxo intermediate, 4-(trifluoromethyl)aniline
  • Conditions : Acetic acid (glacial), reflux (118°C), 8 hours.
  • Mechanism : Acid-catalyzed nucleophilic addition of the aniline to the carbonyl, followed by dehydration.
  • Yield : 78%.

Cyclization Reactions Using Basic Catalysts

DABCO-Catalyzed Cyclization

A modified route adapts the cyclization of 2-hydroxy-5-methoxybenzaldehyde with acrylonitrile to form 6-methoxy-2H-chromene-3-carbonitrile, followed by nitrile hydrolysis and imine condensation.

Step 1: Chromene Formation

  • Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 2 equiv)
  • Conditions : Reflux in acrylonitrile (12 hours)
  • Yield : 91.3%.

Step 2: Nitrile Hydrolysis

  • Reagents : H₂SO₄ (20%), H₂O₂ (30%), 60°C, 4 hours
  • Product : 6-Methoxy-2-oxo-2H-chromene-3-carboxamide

Step 3: Imine Condensation

  • Identical to Step 2 in Section 1.2.

Overall Yield : 65–70%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
One-Pot Knoevenagel Aqueous, room temperature 85% High atom economy, fewer steps Requires optimization for Z/E
Stepwise Knoevenagel Two-step, acidic reflux 78% Better regiocontrol Longer reaction time
DABCO Cyclization Reflux, nitrile hydrolysis 70% Scalable for industrial use Multiple purification steps

Optimization Strategies and Yield Improvements

Solvent and Catalyst Screening

  • Eco-Friendly Solvents : Ethanol-water mixtures reduce environmental impact while maintaining yields >80%.
  • Catalyst Alternatives : Using piperidine instead of ammonium acetate accelerates imine formation, reducing reaction time by 30%.

Z-Selectivity Control

The Z-configuration is favored by:

  • Steric Hindrance : Bulky substituents on the aniline (e.g., trifluoromethyl) promote the Z-isomer.
  • Low-Temperature Crystallization : Cooling the reaction mixture to 0°C enhances Z-isomer precipitation.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties, such as thermal stability and chemical resistance, make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related chromene-carboxamides and heterocyclic derivatives, focusing on substituent effects and biological activity. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Chromene-Carboxamide Derivatives

Compound Name Substituents (Chromene Core) Biological Activity Key Findings Reference
(2Z)-6-Methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 6-OCH₃, 2-[4-CF₃-C₆H₄-N=] Not explicitly reported Structural similarity to herbicidal agents; CF₃ group enhances stability.
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 6-Br, 2-[4-O-C₆H₅-C₆H₄-N=] Herbicidal (weak against barnyard grass) Bromine increases molecular weight; phenoxy group may reduce membrane permeability.
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 6-Cl, 2-[4-SCH₃-C₆H₄-N=], N-THF-CH₂ Not reported Chloro and methylsulfanyl groups alter electronic properties; THF moiety may improve solubility.
(Z)-6-Methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide 6-OCH₃, 2-[4-(benzothiazole)-C₆H₄-N=], N-C₆H₅ Not explicitly tested Benzothiazole enhances π-π stacking; phenylcarboxamide may influence target binding.

Table 2: Substituent Effects on Activity

Substituent Position Role Example Compound Impact
CF₃ Phenylimino group Increases lipophilicity and metabolic stability Target compound Enhances membrane penetration and durability.
OCH₃ Chromene C6 Electron-donating; improves solubility Target compound Balances hydrophobicity from CF₃.
Br/Cl Chromene C6 Electron-withdrawing; steric effects Bromo/chloro analogs May reduce herbicidal efficacy compared to OCH₃.
Benzothiazole Phenylimino group Rigid aromatic system Benzothiazole analog Potential for enhanced target binding via π-interactions.

Research Findings and Mechanistic Insights

Herbicidal Activity: Chromene-carboxamides with 4-(trifluoromethyl)phenyl or phenoxyphenyl groups exhibit moderate activity against Brassica napus (rape), but efficacy varies with substituents. Methoxy and trifluoromethyl groups synergize to improve bioavailability, whereas bromo analogs show weaker activity .

Structural Characterization : Tools like SHELX and WinGX are critical for resolving Z/E configurations and hydrogen-bonding patterns, which dictate molecular packing and stability .

Pharmacological Potential: Trifluoromethylphenyl groups are recurrent in antiviral and pesticidal agents (e.g., vicriviroc maleate), suggesting the target compound’s applicability beyond herbicidal use .

Biological Activity

The compound (2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic molecule featuring a chromene core structure. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H12F3N2O3\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_2\text{O}_3

Key Features:

  • Chromene Core : Associated with various biological activities.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

The mechanism by which this compound exerts its effects involves:

  • Target Interaction : The compound interacts with specific enzymes and receptors, modulating their activity.
  • Binding Affinity : The trifluoromethyl group increases binding affinity due to enhanced membrane permeability and stability.
  • Hydrogen Bonding : The presence of halogen atoms facilitates hydrogen bonding with target proteins, enhancing biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group is associated with increased free radical scavenging capabilities.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for potential Alzheimer's treatments.
  • Cyclooxygenase (COX) : Moderate inhibition of COX enzymes has been observed, suggesting anti-inflammatory potential.
Enzyme TargetIC50 Value (μM)Reference
AChE19.2
BChE13.2
COX-2Moderate

3. Cytotoxicity

The compound has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For instance, studies have demonstrated its effectiveness against the MCF-7 breast cancer cell line.

Study 1: In Vitro Evaluation of Biological Activity

A study assessed the biological activity of derivatives similar to this compound against cholinesterases and COX enzymes. The results indicated significant inhibition rates, supporting the hypothesis that structural modifications can enhance biological efficacy.

Study 2: Molecular Docking Studies

Molecular docking studies provided insights into the interaction between the compound and its target proteins. The trifluoromethyl group was found to form strong interactions with active site residues, enhancing binding stability and selectivity.

Q & A

Q. Basic

  • X-ray crystallography : Resolve the Z-configuration of the imino group using SHELXL for refinement. The dihedral angle between the chromene and trifluoromethylphenyl planes typically ranges 15–25° .
  • NMR spectroscopy : The (2Z)-isomer shows distinct ¹H NMR coupling patterns (e.g., vinyl proton at δ 6.8–7.2 ppm with J = 10–12 Hz) and NOESY correlations between the imino proton and chromene methoxy group .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and compare with experimental data .

How can reaction yields be optimized for large-scale synthesis?

Advanced
Employ Design of Experiments (DoE) to identify critical factors:

  • Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling steps, which can improve yields from 40% to >75% .
  • Solvent effects : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis of the imino group) .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2–4 hrs while maintaining >90% yield for cyclization steps .
    Post-synthesis, use column chromatography with silica gel (hexane:EtOAc, 3:1) or recrystallization (ethanol/water) for purification .

What computational models predict the compound’s pharmacokinetic and toxicity profiles?

Q. Advanced

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.2), aqueous solubility (~0.05 mg/mL), and CYP450 inhibition (likely CYP3A4 substrate) .
  • PASS algorithm : Predicts anti-inflammatory (Pa = 0.72) and anticancer (Pa = 0.65) activities based on structural similarity to known chromene derivatives .
  • Molecular docking : Dock into COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) active sites to identify key interactions (e.g., hydrogen bonding with Thr830 and hydrophobic contacts with trifluoromethyl group) .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Q. Advanced

  • Electron-withdrawing effect : The -CF₃ group reduces electron density on the imino nitrogen, increasing electrophilicity and enhancing interactions with nucleophilic residues in enzymes (e.g., serine proteases) .
  • 19F NMR : Monitor chemical shifts (δ -60 to -65 ppm) to track stability under physiological conditions (pH 7.4, 37°C) .
  • Metabolic stability : The -CF₃ group reduces oxidative metabolism in liver microsomes, improving t₁/₂ from 1.2 hrs (non-fluorinated analog) to 4.5 hrs .

What strategies mitigate photodegradation of the chromene core during in vitro assays?

Q. Advanced

  • Light-exposure controls : Conduct assays in amber glassware or under red light to minimize UV-induced ring-opening reactions .
  • Stabilizers : Add 0.1% w/v ascorbic acid or 1 mM EDTA to buffer solutions to chelate metal ions that catalyze degradation .
  • Structural modifications : Introduce electron-donating groups (e.g., -OCH₃ at position 6) to reduce photooxidation susceptibility .

How can crystallographic data resolve discrepancies in reported melting points?

Q. Basic

  • DSC analysis : Use differential scanning calorimetry (heating rate 10°C/min) to confirm melting points (reported range: 210–215°C) and detect polymorphs .
  • Powder XRD : Compare diffraction patterns with single-crystal data to identify amorphous vs. crystalline impurities causing variability .
    For example, a 5% impurity of the (2E)-isomer can lower the observed melting point by 8–10°C .

What in vitro models are suitable for evaluating its anticancer activity?

Q. Advanced

  • Cell lines : Use NCI-60 panels (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays (72-hr exposure, 10 μM–100 nM range) .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction and Western blotting for caspase-3/9 activation .
  • Combination therapy : Screen with cisplatin or paclitaxel to identify synergistic effects (Combination Index <1) using CompuSyn software .

How do solvent polarity and pH affect the compound’s fluorescence properties?

Q. Advanced

  • Solvatochromism : Fluorescence λₑₘ shifts from 450 nm (non-polar solvents like hexane) to 490 nm (polar solvents like DMSO) due to increased dipole-dipole interactions .
  • pH-dependent quenching : At pH <5, protonation of the imino group (pKa ~8.2) reduces fluorescence intensity by 70% due to disrupted conjugation .
    Applications include pH-sensitive probes for lysosomal imaging (pH 4.5–5.5) .

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